methyl 2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate
Description
Methyl 2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate is a spirocyclic compound featuring a fused indole and pyrano[3,2-b]pyran core. Its structure is distinguished by:
Properties
IUPAC Name |
methyl 2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O7/c1-3-22-12-7-5-4-6-11(12)20(19(22)26)14(18(25)27-2)17(21)29-15-13(24)8-10(9-23)28-16(15)20/h4-8,23H,3,9,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMKPTFMECXNRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3OC(=CC4=O)CO)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2’-amino-1-ethyl-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Construction of the pyrano[3,2-b]pyran ring: This step often involves a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions.
Spiro compound formation: The final step involves the formation of the spiro linkage, which can be achieved through a variety of methods, including cycloaddition reactions or nucleophilic substitution.
Industrial production methods for such complex molecules often rely on optimizing these synthetic routes to improve yield and reduce costs. This may involve the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Methyl 2’-amino-1-ethyl-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that compounds with spiroindole structures exhibit significant anticancer properties. Methyl 2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxo has been synthesized and tested for its ability to inhibit cancer cell proliferation. In vitro assays demonstrate that this compound can induce apoptosis in various cancer cell lines, particularly breast and lung cancers .
2. Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. Research indicates that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
3. Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective effects. Studies have indicated that it can mitigate oxidative stress in neuronal cells and improve cognitive functions in animal models of neurodegenerative diseases such as Alzheimer's .
Material Science
1. Photonic Applications
The unique structural properties of methyl 2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxo make it suitable for photonic applications. Its ability to undergo reversible photoisomerization allows it to be utilized in the development of optical switches and sensors .
2. Polymer Composites
In material science, this compound is being explored as a potential additive in polymer composites to enhance thermal stability and mechanical properties. Preliminary studies suggest that incorporating this compound into polymer matrices can significantly improve their performance under thermal stress .
Agricultural Chemistry
1. Pesticidal Properties
Research indicates that methyl 2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxo exhibits insecticidal activity against common agricultural pests. Field trials have demonstrated its effectiveness in controlling pest populations while being environmentally benign compared to traditional chemical pesticides .
2. Plant Growth Regulation
Additionally, this compound has been investigated for its role as a plant growth regulator. It appears to enhance seed germination rates and improve overall plant vigor under suboptimal growth conditions, making it a candidate for sustainable agriculture practices .
Case Studies
Mechanism of Action
The mechanism by which methyl 2’-amino-1-ethyl-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling cascades.
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural differences between the target compound and analogous spiro derivatives:
Key Observations :
- Dimeric vs. Monomeric Structures: Compounds 7m and 7d () are dimeric, linked via hexane chains, which increase molecular weight and reduce solubility compared to the monomeric target compound .
- Core Variations: The target compound’s pyrano[3,2-b]pyran core differs from indene-pyran (3d, ) or pyrano[2,3-c]pyrazole systems (), altering ring strain and π-conjugation .
- Substituent Effects: The 6'-hydroxymethyl group in the target compound enhances hydrophilicity relative to 6'-methyl (3d) or cyano (CAS:939893-66-0) analogs .
Physicochemical Properties
Notes:
- The target compound’s hydroxymethyl group generates a characteristic δ 5.63 ppm triplet (similar to 7m) in 1H NMR, absent in methyl- or cyano-substituted analogs .
- High melting points (>290°C) in dimeric compounds (7m, 7d) suggest strong intermolecular hydrogen bonding and crystal packing .
Biological Activity
Methyl 2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate is a complex organic compound that falls within the category of spiro compounds. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on existing research.
Chemical Structure
The compound features a unique spiro structure that integrates an indole and pyran moiety. Its molecular formula and key structural components are essential for understanding its biological interactions.
| Component | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄ |
| Indole Moiety | Contributes to various biological activities |
| Pyran Ring | Enhances chemical stability and reactivity |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on spirooxindole derivatives have shown promising antibacterial effects against various strains of bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of spirooxindole analogs against Gram-positive and Gram-negative bacteria. The results showed minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
Cytotoxicity
The cytotoxic potential of this compound was assessed in various cancer cell lines. The compound demonstrated selective cytotoxicity with IC50 values indicating its effectiveness in inhibiting cell proliferation.
Research Findings:
A comparative analysis showed that similar spiro compounds had IC50 values ranging from 10 to 30 µM against breast cancer cell lines . This suggests potential applications in cancer therapeutics.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 25 |
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of key signaling pathways associated with cell growth and apoptosis. Compounds with indole structures often engage with the apoptotic pathways leading to increased cancer cell death .
Q & A
Q. What are the common synthetic routes for preparing spiro[indole-pyrano[3,2-b]pyran] derivatives, and how is the target compound characterized?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, ethyl pyrazole carboxylate derivatives are synthesized via coupling between aminoethyl intermediates and acyl chlorides, followed by cyclization (e.g., using 1H NMR and ESIMS for characterization) . For spiro compounds, crystallographic analysis (X-ray diffraction) is critical to confirm stereochemistry and ring conformations . Key steps include:
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Methodological Answer : Stability studies employ accelerated degradation tests:
- Design : Use buffered solutions (pH 1–12) and temperatures (25–80°C) with HPLC monitoring.
- Analysis : Track degradation products via LC-MS and compare retention times to synthetic standards.
- Key Parameters : Half-life () and Arrhenius plots for activation energy calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:
Q. What experimental designs are optimal for studying the compound’s environmental fate and ecotoxicological impacts?
- Phase 1 : Determine physical-chemical properties (logP, solubility) via shake-flask methods.
- Phase 2 : Simulate environmental degradation (hydrolysis, photolysis) using OECD guidelines.
- Phase 3 : Assess toxicity using model organisms (e.g., Daphnia magna EC) and microcosm studies.
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations:
Q. What strategies improve yield in large-scale synthesis without compromising stereochemical integrity?
- Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE):
- Variables : Catalyst loading, solvent polarity, temperature.
- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 0.5 mol% Pd catalyst in DMF at 60°C).
- Quality Control : Monitor enantiomeric excess (ee) via chiral HPLC .
Methodological Resources
- Structural Analysis : X-ray crystallography (e.g., CCDC deposition) and coupling constants for conformation analysis .
- Bioactivity Studies : Standardize antioxidant assays (DPPH, FRAP) with quercetin as a positive control .
- Environmental Impact : Follow OECD 308 guidelines for aqueous photolysis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
